N-(pyridin-4-ylmethyl)naphthalen-1-amine
Description
The study of N-(pyridin-4-ylmethyl)naphthalen-1-amine is situated at the intersection of several key areas of chemical research, including aromatic amines, heterocyclic chemistry, and photochemistry. While direct and extensive research on this specific compound is not widely available in the public domain, its structural components suggest a rich potential for a variety of applications, drawing inferences from the broader class of naphthalene-pyridine amine derivatives.
Naphthalene-pyridine amines are a class of organic compounds that feature a naphthalene (B1677914) ring system and a pyridine (B92270) ring linked by a nitrogen atom. This combination of an electron-rich naphthalene core and an electron-deficient pyridine ring gives rise to unique electronic and photophysical properties. The amine linker can be a simple secondary amine or part of a more complex structure, influencing the molecule's conformation and electronic communication between the two aromatic systems.
The chemistry of these compounds is diverse. The naphthalene moiety is known for its fluorescence, making it a common component in molecular probes and sensors. The pyridine ring, a six-membered heterocycle, is a fundamental building block in many pharmaceuticals and ligands for metal complexes due to the basicity of its nitrogen atom. nih.govrsc.org The synergy between these two components in a single molecule can lead to interesting intramolecular charge transfer (ICT) characteristics, where excitation with light can cause a shift of electron density from the naphthalene (donor) to the pyridine (acceptor) unit. This phenomenon is often associated with large Stokes shifts and solvent-dependent emission spectra, making these compounds attractive for applications in optoelectronics and as environmental sensors.
The synthesis of naphthalene-pyridine amine derivatives can be achieved through various organic reactions. Common strategies include nucleophilic aromatic substitution, Buchwald-Hartwig amination, and reductive amination. For instance, the reaction of a naphthylamine with a pyridinecarboxaldehyde in the presence of a reducing agent can yield the desired product. The specific linkage, such as the methylene (B1212753) group in this compound, can be introduced by using appropriate starting materials like 4-(chloromethyl)pyridine (B78701) or pyridine-4-carbaldehyde.
While specific studies on this compound are limited, its structure is of significant academic interest for several reasons. The presence of both a naphthalene and a pyridine ring allows for the investigation of fundamental photophysical processes, such as intramolecular charge transfer and exciplex formation. The methylene spacer between the amine and the pyridine ring provides conformational flexibility, which can influence the extent of electronic coupling between the two aromatic systems.
The broader class of naphthalene-heterocycle hybrids has shown promise in various applications, including as antitumor, anti-inflammatory, and antituberculosis agents. nih.gov This suggests that this compound and its derivatives could be valuable candidates for biological screening and drug discovery programs.
The current research landscape for this compound itself is sparse. However, research on analogous compounds provides a roadmap for potential future investigations. Studies on similar donor-acceptor systems incorporating naphthalene and pyridine have focused on their photophysical properties and their application in organic light-emitting diodes (OLEDs), fluorescent probes, and as components of supramolecular assemblies.
For example, studies on related naphthalene-based compounds have explored their photophysical properties in different solvents and their potential as fluorescent sensors. researchgate.netnih.gov The introduction of a pyridine unit is known to modulate these properties. Research on other naphthalene-amine derivatives has also been active, with a focus on their synthesis and biological activities. researchgate.net
Future research on this compound would likely involve its synthesis and full characterization, including single-crystal X-ray diffraction to understand its solid-state packing and intermolecular interactions. Detailed photophysical studies in various solvents would be crucial to elucidate its fluorescence behavior and potential for sensing applications. Furthermore, its coordination chemistry with different metal ions could be explored, as well as its biological activity in various assays.
Table 1: Representative Photophysical Data for Naphthalene-Based Fluorophores
| Compound | Absorption Max (nm) | Emission Max (nm) | Quantum Yield | Solvent |
| Naphthalene | 275 | 321 | 0.23 | Cyclohexane |
| 1-Naphthylamine (B1663977) | 320 | 420 | 0.53 | Ethanol |
| 4-(Naphthalen-1-yl)pyridine (B2796989) | ~250, 310 | ~360 | - | Toluene |
This table presents representative data for related compounds to provide context for the potential properties of this compound. Data for the specific target compound is not available in the cited literature.
Table 2: Potential Research Directions for this compound
| Research Area | Focus of Investigation | Potential Applications |
| Synthesis and Characterization | Development of efficient synthetic routes, purification, and full spectroscopic and structural analysis. | Foundation for all further research. |
| Photophysical Studies | Investigation of absorption, emission, fluorescence quantum yield, and solvatochromism. | Fluorescent probes, OLEDs, molecular sensors. |
| Coordination Chemistry | Study of complex formation with various metal ions. | Catalysis, metal-organic frameworks (MOFs). |
| Biological Evaluation | Screening for anticancer, antimicrobial, and other biological activities. | Drug discovery and development. |
| Computational Modeling | Theoretical calculations of electronic structure, spectral properties, and reactivity. | Guide experimental design and interpret results. |
Structure
3D Structure
Properties
IUPAC Name |
N-(pyridin-4-ylmethyl)naphthalen-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2/c1-2-6-15-14(4-1)5-3-7-16(15)18-12-13-8-10-17-11-9-13/h1-11,18H,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FATYWRSQANLOKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NCC3=CC=NC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for N Pyridin 4 Ylmethyl Naphthalen 1 Amine
Established Synthetic Pathways to N-(pyridin-4-ylmethyl)naphthalen-1-amine
Direct, established synthetic pathways specifically for this compound are not extensively detailed in readily available literature. However, its structure lends itself to synthesis via well-established reactions that are broadly applicable to the formation of secondary amines. The most logical and commonly employed method would be reductive amination, which is a cornerstone of amine synthesis. researchgate.netresearchgate.netdntb.gov.ua
Alternative Synthetic Strategies for this compound and Analogues
Amine condensation reactions, specifically the formation of a Schiff base (imine) followed by reduction, represent a viable pathway to this compound. researchgate.net This two-step process begins with the acid-catalyzed reaction of naphthalen-1-amine with pyridine-4-carbaldehyde. The resulting imine intermediate, N-(pyridin-4-ylmethylene)naphthalen-1-amine, is then reduced to the target secondary amine.
Step 1: Imine Formation: The condensation of an amine with an aldehyde is a reversible reaction that is typically driven to completion by the removal of water.
Step 2: Reduction: The imine is then reduced using a suitable reducing agent. Common reagents for this step include sodium borohydride (B1222165) (NaBH₄) or catalytic hydrogenation.
A similar approach has been used in the synthesis of various naphthylamine analogs, demonstrating the robustness of this methodology. researchgate.net
Table 1: Reagents for Amine Condensation and Reduction
| Reactant 1 | Reactant 2 | Intermediate | Reducing Agent | Product |
|---|---|---|---|---|
| naphthalen-1-amine | pyridine-4-carbaldehyde | N-(pyridin-4-ylmethylene)naphthalen-1-amine | Sodium borohydride | This compound |
| naphthalen-1-amine | pyridine-4-carbaldehyde | N-(pyridin-4-ylmethylene)naphthalen-1-amine | H₂/Pd-C | This compound |
While not a direct synthesis of the target molecule, metal-catalyzed cross-coupling reactions are a powerful tool for the formation of C-N bonds and are relevant for the synthesis of analogues and related scaffolds. researchgate.netnih.gov For instance, palladium- or copper-catalyzed cross-coupling reactions are widely used to couple aryl halides with amines. researchgate.netnih.gov In a hypothetical application to a related structure, one could envision coupling a halogenated pyridine (B92270) or naphthalene (B1677914) derivative with the corresponding amine partner.
For example, a Buchwald-Hartwig amination could potentially be employed to couple 4-(bromomethyl)pyridine (B1298872) with naphthalen-1-amine. However, the reactivity of the benzylic-like halide might lead to complications. A more conventional cross-coupling approach would involve coupling an aryl halide with an amine, which is a common strategy for synthesizing N-aryl amines. orgsyn.org
Reductive amination is arguably the most direct and efficient method for the synthesis of this compound. researchgate.netresearchgate.netrsc.orgdtu.dk This one-pot reaction combines the condensation of naphthalen-1-amine with pyridine-4-carbaldehyde and the in-situ reduction of the resulting imine.
A variety of reducing agents can be employed, with sodium triacetoxyborohydride (B8407120) [NaB(OAc)₃H] being a particularly mild and effective choice for this transformation. Other reducing agents such as sodium cyanoborohydride (NaBH₃CN) are also commonly used. The reaction is typically carried out in a suitable solvent like dichloromethane (B109758) (DCM) or 1,2-dichloroethane (B1671644) (DCE).
The general reaction is as follows: naphthalen-1-amine + pyridine-4-carbaldehyde + Reducing Agent → this compound
Table 2: Common Reducing Agents for Reductive Amination
| Reducing Agent | Typical Reaction Conditions | Notes |
|---|---|---|
| Sodium triacetoxyborohydride | DCM or DCE, room temperature | Mild and selective for imines over aldehydes. |
| Sodium cyanoborohydride | Methanol, slightly acidic pH | Effective but toxic cyanide byproduct. |
| Catalytic Hydrogenation (H₂/Pd-C) | Various solvents, elevated pressure | "Green" method, but may require specialized equipment. |
Nucleophilic substitution offers another synthetic route. documentsdelivered.com This would involve the reaction of naphthalen-1-amine as the nucleophile with a pyridin-4-ylmethyl halide, such as 4-(chloromethyl)pyridine (B78701) or 4-(bromomethyl)pyridine. The reaction is typically carried out in the presence of a base to neutralize the hydrohalic acid byproduct.
However, a potential side reaction is the over-alkylation of the amine to form the tertiary amine, N,N-bis(pyridin-4-ylmethyl)naphthalen-1-amine. Careful control of stoichiometry and reaction conditions is necessary to favor the formation of the desired secondary amine.
Chemo- and Regioselective Synthesis Considerations in this compound Production
Several chemo- and regioselectivity issues need to be considered during the synthesis of this compound.
Over-alkylation: As mentioned in the context of nucleophilic substitution, the formation of the tertiary amine is a potential side reaction. Using a slight excess of the naphthalen-1-amine can help to minimize this.
Reduction of the Pyridine Ring: In catalytic hydrogenation, harsh conditions could potentially lead to the reduction of the pyridine ring. Careful selection of the catalyst and control of reaction parameters are crucial to avoid this.
Regioselectivity of the Naphthalene Ring: The naphthalene ring system has two positions for substitution, C1 (alpha) and C2 (beta). The use of naphthalen-1-amine as a starting material ensures the correct regiochemistry of the amino group on the naphthalene core. If starting from a different naphthalene derivative, directing effects would need to be considered in subsequent reactions. For instance, in electrophilic aromatic substitution reactions on 1-naphthylamine (B1663977) derivatives, the C4 position is often activated. mdpi.com
Derivatization and Functionalization Strategies for this compound Analogues
The development of analogues of this compound is crucial for modulating its physicochemical properties and biological activity. Derivatization and functionalization strategies can be broadly categorized into modifications of the naphthalene ring, the pyridine ring, or the linker connecting these two moieties. These modifications allow for a systematic exploration of the structure-activity relationship of this class of compounds.
Functionalization of the Naphthalene Moiety
A key strategy for the derivatization of naphthalen-1-amine analogues involves the direct C-H functionalization of the naphthalene ring system. A notable example is the silver(I)-catalyzed C4-H amination of 1-naphthylamine derivatives. mdpi.com This method utilizes a picolinamide (B142947) directing group to achieve regioselective amination at the C4 position with azodicarboxylates. The reaction proceeds efficiently at room temperature and tolerates a variety of functional groups on both the naphthalene and pyridine rings. mdpi.com
The scope of this transformation has been demonstrated with various substituted N-(naphthalen-1-yl)picolinamides and azodicarboxylates, yielding a range of 4-aminated 1-naphthylamine derivatives in good to excellent yields. mdpi.com This approach provides a direct route to introduce nitrogen-containing functional groups at a specific position on the naphthalene core, which can be instrumental in fine-tuning the electronic and steric properties of the molecule.
| Reactant 1 (N-(naphthalen-1-yl)picolinamide derivative) | Reactant 2 (Azodicarboxylate) | Product | Yield (%) |
|---|---|---|---|
| N-(naphthalen-1-yl)picolinamide | Diisopropyl azodicarboxylate (DIAD) | Diisopropyl 1,1'-(2-(N-(naphthalen-1-yl)picolinamido)naphthalene-1,4-diyl)dihydrazine-1,2-dicarboxylate | 93 |
| N-(5-fluoronaphthalen-1-yl)picolinamide | Diisopropyl azodicarboxylate (DIAD) | Diisopropyl 1,1'-(2-(N-(5-fluoronaphthalen-1-yl)picolinamido)naphthalene-1,4-diyl)dihydrazine-1,2-dicarboxylate | 85 |
| N-(naphthalen-1-yl)picolinamide | Di-tert-butyl azodicarboxylate (DBAD) | Di-tert-butyl 1,1'-(2-(N-(naphthalen-1-yl)picolinamido)naphthalene-1,4-diyl)dihydrazine-1,2-dicarboxylate | 88 |
| N-(5-chloronaphthalen-1-yl)picolinamide | Di-tert-butyl azodicarboxylate (DBAD) | Di-tert-butyl 1,1'-(2-(N-(5-chloronaphthalen-1-yl)picolinamido)naphthalene-1,4-diyl)dihydrazine-1,2-dicarboxylate | 82 |
Functionalization of the Pyridine Moiety
For instance, the use of n-butylsodium can facilitate the deprotonation and subsequent functionalization of the C4-position of the pyridine ring. nih.gov This allows for the introduction of a wide range of substituents, including alkyl and aryl groups, through transition-metal-free alkylation or Negishi cross-coupling reactions. nih.gov Such modifications can be used to alter the steric bulk, electronics, and potential hydrogen bonding capabilities of the pyridine moiety.
Derivatization of the Amine Linker and Core Structure
While direct functionalization of the methylene (B1212753) linker is less common, modifications to the core structure by replacing the pyridine with other heterocycles can be considered a derivatization strategy. For example, the synthesis of 2-substituted-N-(naphth-1-ylmethyl)pyrimidin-4-amines provides a template for creating analogues with a different heterocyclic core. nih.gov In this series of compounds, various substituents were introduced at the C2 position of the pyrimidine (B1678525) ring, demonstrating a versatile approach to derivatization.
The synthesis of these pyrimidine analogues typically involves the reaction of a substituted pyrimidine with naphthalen-1-ylmethanamine. The substituents at the C2 position can be varied to include different amines, such as piperazine (B1678402) derivatives, which can influence the biological activity of the resulting compounds. nih.gov
| Core Structure | Substituent at C2 | Resulting Analogue |
|---|---|---|
| N-(naphth-1-ylmethyl)pyrimidin-4-amine | 4-methylpiperazin-1-yl | N-(naphth-1-ylmethyl)-2-(4-methylpiperazin-1-yl)pyrimidin-4-amine |
| N-(naphth-1-ylmethyl)pyrimidin-4-amine | 4-phenylpiperazin-1-yl | N-(naphth-1-ylmethyl)-2-(4-phenylpiperazin-1-yl)pyrimidin-4-amine |
| N-(naphth-1-ylmethyl)pyrimidin-4-amine | 4-cyclohexylpiperazin-1-yl | 2-(4-cyclohexylpiperazin-1-yl)-N-(naphth-1-ylmethyl)pyrimidin-4-amine |
| N-(naphth-1-ylmethyl)pyrimidin-4-amine | morpholino | N-(naphth-1-ylmethyl)-2-morpholinopyrimidin-4-amine |
Spectroscopic and Advanced Characterization Methodologies for N Pyridin 4 Ylmethyl Naphthalen 1 Amine
Vibrational Spectroscopy Applications (e.g., FTIR, FT-Raman)
Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Fourier Transform Raman (FT-Raman) spectroscopy, is used to identify the functional groups and fingerprint region of a molecule.
For N-(pyridin-4-ylmethyl)naphthalen-1-amine, the FTIR and FT-Raman spectra would be expected to show characteristic vibrational modes. Key absorptions would include N-H stretching from the secondary amine, aromatic C-H stretching from both the naphthalene (B1677914) and pyridine (B92270) rings, and C=C and C=N stretching vibrations within the aromatic systems. The methylene (B1212753) bridge (-CH2-) would also exhibit characteristic C-H stretching and bending vibrations. The unique combination of these bands would provide a distinct "fingerprint" for the molecule's identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise structure of an organic molecule by probing the magnetic properties of atomic nuclei.
¹H NMR: The proton NMR spectrum would provide information on the number of different types of protons and their neighboring environments. Distinct signals would be expected for the protons on the naphthalene ring system, the pyridine ring, the N-H proton of the amine, and the CH2 protons of the methylene bridge. The integration of these signals would correspond to the number of protons in each environment, and their splitting patterns (singlet, doublet, triplet, etc.) would reveal adjacent protons.
¹³C NMR: The carbon-13 NMR spectrum would show distinct signals for each unique carbon atom in the molecule. This would include separate signals for the carbons of the naphthalene and pyridine rings, as well as the methylene carbon. The chemical shifts of these signals are indicative of the electronic environment of each carbon atom.
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry (MS) is used to determine the molecular weight of a compound and can provide structural information through the analysis of its fragmentation pattern. The mass spectrum of this compound would show a molecular ion peak (M+) corresponding to its exact molecular mass. Furthermore, characteristic fragment ions would be observed resulting from the cleavage of the molecule at its weaker bonds, such as the benzylic C-N bond, which would lead to fragments corresponding to the naphthylamine and picolyl moieties.
Computational Chemistry and Molecular Modeling of N Pyridin 4 Ylmethyl Naphthalen 1 Amine
Quantum Chemical Investigations of N-(pyridin-4-ylmethyl)naphthalen-1-amine (e.g., Density Functional Theory)
No published research was found that specifically applies Density Functional Theory to calculate the properties of this compound.
Electronic Structure and Frontier Molecular Orbital (FMO) Analysis (e.g., HOMO-LUMO)
Specific values for the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the corresponding energy gap for this compound are not available in the existing literature.
Natural Bond Orbital (NBO) Analysis
A Natural Bond Orbital analysis, which would provide insight into intramolecular interactions, charge delocalization, and hyperconjugative interactions for this compound, has not been reported.
Molecular Electrostatic Potential (MEP) Mapping
There are no available Molecular Electrostatic Potential maps for this compound to identify its electrophilic and nucleophilic sites.
Mulliken Charge Distribution Analysis
A Mulliken charge analysis, which details the partial atomic charges on each atom within this compound, is not available.
Nonlinear Optical (NLO) Properties Prediction
There are no predictive studies on the nonlinear optical properties, such as polarizability and hyperpolarizability, specifically for this compound.
Further theoretical research is required to determine the computational and molecular modeling characteristics of this compound.
Potential Energy Surface (PES) Analysis
No published studies were found that detail the PES analysis of this compound to identify its conformational isomers and the energy barriers between them.
Molecular Docking Studies of this compound
There is no available research detailing the molecular docking of this compound into the active sites of specific protein or DNA targets.
Protein-Ligand Interaction Profiling
Specific information on the binding modes, key amino acid interactions (such as hydrogen bonds, hydrophobic interactions, or pi-stacking), and interaction energies for this compound with any biological protein target is not documented.
DNA Binding Mode Analysis (e.g., Minor Groove Binding)
No studies were identified that investigate the potential for this compound to bind to DNA, nor is there an analysis of its preferred binding mode (e.g., intercalation or minor groove binding).
Binding Affinity Prediction Methodologies (e.g., MM/GBSA)
Quantitative predictions of binding affinity (such as ΔG_bind) for this compound with any macromolecular target using methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) have not been reported.
Molecular Dynamics (MD) Simulations for Conformational Analysis and Ligand-Target Dynamics
There is a lack of published MD simulation data that would provide insight into the conformational flexibility of this compound or the dynamic stability and behavior of its potential complexes with biological targets over time.
In Silico Pharmacokinetic Parameter Prediction (e.g., ADME Prediction Models)
While general ADME prediction tools exist, specific, peer-reviewed studies detailing the in silico prediction of Absorption, Distribution, Metabolism, and Excretion properties for this compound are not available.
Further research and publication in these specific areas are required to build a comprehensive computational profile for this compound.
Despite a comprehensive search for computational chemistry and molecular modeling studies on this compound, no specific research articles detailing its application in computer-aided molecular design or virtual screening were identified.
The performed searches for "this compound computational chemistry", "this compound molecular modeling", "this compound virtual screening", and "this compound computer-aided molecular design" did not yield any relevant results containing data for the requested article section.
Therefore, it is not possible to provide an article on the computational chemistry and molecular modeling of this compound, specifically focusing on its applications in computer-aided molecular design and virtual screening, as there is no publicly available research on this topic.
Structure Activity Relationship Sar Studies of N Pyridin 4 Ylmethyl Naphthalen 1 Amine Analogues
Impact of Naphthalene (B1677914) Ring Substitutions on Biological Activity
Modifications to the naphthalene ring of N-(pyridin-4-ylmethyl)naphthalen-1-amine analogues can significantly influence their biological activity. Studies on similar structures, such as N-(naphthalen-2-yl)-1,3,5-triazin-2-amine derivatives, have demonstrated that the naphthalene moiety is critical for inhibitory effects on certain biological targets. frontiersin.orgpolyu.edu.hk For instance, the replacement of the naphthalene ring with a benzene (B151609) ring in some analogues resulted in a complete loss of inhibitory activity. frontiersin.orgpolyu.edu.hk
However, the introduction of specific substituents onto a replacement benzene ring can sometimes restore or even enhance activity. For example, adding a methyl group at the meta position or an ethyl or oxymethyl group at the para position of the benzene ring has been shown to regain inhibitory activity against certain transporters. polyu.edu.hk This suggests that the size, position, and electronic properties of the substituent on the aromatic system are key determinants of biological function.
Table 1: Effect of Naphthalene Ring Replacement on Biological Activity of FPMINT Analogues
| Compound | Modification | Effect on ENT1/ENT2 Inhibition |
|---|---|---|
| FPMINT | Naphthalene moiety | Active inhibitor |
| Analogue 1 | Benzene moiety | Abolished inhibitory effects |
| Analogue 2 | Benzene with meta-chloro | Restored ENT1 inhibition, no effect on ENT2 |
| Analogue 3 | Benzene with meta-methyl | Regained inhibitory activity on both ENT1 and ENT2 |
| Analogue 4 | Benzene with para-ethyl | Regained inhibitory activity on both ENT1 and ENT2 |
| Analogue 5 | Benzene with para-oxymethyl | Regained inhibitory activity on both ENT1 and ENT2 |
ENT: Equilibrative nucleoside transporter. Data derived from studies on FPMINT analogues. polyu.edu.hk
Influence of Pyridine (B92270) Ring Modifications on Biological Potency
The pyridine ring is a common motif in many biologically active compounds and its modification can lead to significant changes in potency and selectivity. nih.gov The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, which can be crucial for ligand-target interactions. researchgate.net The position of the nitrogen atom and the presence of substituents on the pyridine ring can modulate the electronic properties, lipophilicity, and metabolic stability of the molecule. nih.gov
In studies of pyrazolo[1,5-a]pyrimidin-7-amine (B181362) derivatives, which also feature a pyridylmethylamine moiety, substitutions on the pyridine ring showed clear structure-activity relationships. mdpi.com Analogues bearing electron-donating groups on the pyridine ring were generally more active, with the strongest activity observed with amine-based electron donors. mdpi.com Conversely, compounds with electron-withdrawing groups on the pyridine ring were found to be inactive. mdpi.com
Table 2: Influence of Pyridine Ring Substituents on the Anti-Mycobacterial Activity of Pyrazolo[1,5-a]pyrimidin-7-amine Analogues
| Pyridine Ring Substituent | General Effect on Activity |
|---|---|
| Electron-withdrawing groups | Inactive |
| Electron-donating groups | Active |
| Strong amine-based electron donors | Most active |
Data derived from studies on pyrazolo[1,5-a]pyrimidin-7-amine analogues. mdpi.com
Role of the Methylamine Linker in Ligand-Target Interactions
In related compound series, the length and nature of the linker have been shown to be critical for biological activity. For example, in a series of pyrimidine-4-carboxamides, reducing or increasing the length of an alkyl chain linker decreased potency, indicating that a specific linker length is optimal for interaction with the target protein. nih.gov The nitrogen atom of the amine linker can also participate in hydrogen bonding interactions, further anchoring the ligand in the binding pocket.
Bioisosteric Replacements and Their Effects on SAR
Bioisosterism, the replacement of a functional group with another that has similar physicochemical properties, is a key strategy in drug design to improve potency, selectivity, and pharmacokinetic properties. ipinnovative.com For this compound analogues, bioisosteric replacements can be considered for both the naphthalene and pyridine rings.
Common bioisosteres for the pyridine ring include other five- or six-membered heterocycles like thiophene, furan, or even a substituted benzene ring. researchgate.net For instance, 2-substituted benzonitriles have been identified as effective bioisosteres for 4-substituted pyridines. researchgate.net The choice of bioisostere can influence hydrogen bonding capacity, lipophilicity, and metabolic stability. nih.gov Similarly, the naphthalene ring can be replaced with other bicyclic aromatic or heteroaromatic systems, or even smaller aliphatic rings to improve physicochemical properties. nih.gov
Table 3: Common Bioisosteric Replacements for Aromatic Rings
| Original Ring | Potential Bioisosteric Replacement | Potential Impact |
|---|---|---|
| Pyridine | Thiophene, Furan, Benzonitrile | Altered hydrogen bonding, lipophilicity, and metabolic stability researchgate.netresearchgate.net |
| Naphthalene | Quinoline, Isoquinoline, Indole, Benzofuran | Modified aromatic interactions and solubility |
| Benzene | Cyclopropane | Improved physicochemical properties through increased Fsp3 character nih.gov |
Pharmacophore Identification and Optimization for this compound Derivatives
Pharmacophore modeling is a computational method used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for biological activity. researchgate.net For a series of this compound derivatives, a pharmacophore model would likely include features such as hydrogen bond acceptors (the pyridine nitrogen), aromatic rings, and hydrophobic groups. nih.gov
A typical pharmacophore model for this class of compounds might consist of:
Two aromatic features corresponding to the naphthalene and pyridine rings.
A hydrogen bond acceptor feature from the pyridine nitrogen.
A hydrophobic feature associated with the naphthalene system.
Once a pharmacophore model is established, it can be used to guide the design of new analogues with improved potency and selectivity. nih.govnih.gov For example, by understanding the spatial requirements of the target's binding site, modifications can be made to better fit the pharmacophoric features, leading to enhanced ligand-target interactions.
Biological Activities and Mechanistic Investigations of N Pyridin 4 Ylmethyl Naphthalen 1 Amine
General Bioactivity Profiling and Screening Methodologies
The biological evaluation of N-(pyridin-4-ylmethyl)naphthalen-1-amine and related naphthalene (B1677914) derivatives typically begins with broad screening panels to identify potential therapeutic activities. ijpsjournal.comnih.gov These initial profiling studies are designed to assess the compound's effects across a wide range of biological targets. A common starting point involves evaluating the compound's antimicrobial potential against a diverse set of pathogenic microorganisms, including various bacterial and fungal strains. researchgate.netnih.gov
Antimicrobial Research Focus
The structural framework of this compound, which combines a naphthalene ring system with a pyridine (B92270) moiety, has made it and its analogs a subject of interest in antimicrobial research. ekb.egxiahepublishing.com Both naphthalene and pyridine structures are recognized pharmacophores that appear in numerous compounds with established biological activities, including many commercially available antimicrobial drugs. nih.govekb.eg Research in this area focuses on synthesizing and evaluating new derivatives to understand how different structural modifications influence their efficacy against a spectrum of pathogens. nih.govxiahepublishing.com
Derivatives of naphthalen-1-amine are routinely evaluated for their antibacterial properties against a panel of clinically relevant Gram-positive and Gram-negative bacteria. nih.govxiahepublishing.com Standard screening methodologies, such as broth microdilution or agar (B569324) diffusion assays, are used to determine the minimum inhibitory concentration (MIC) of the compounds. nih.gov This process helps to identify the lowest concentration of the compound that can inhibit the visible growth of the bacteria. Common bacterial strains used in these screenings are listed in the table below. nih.govekb.egxiahepublishing.com
Common Bacterial Strains for Screening Naphthalene Derivatives
| Category | Bacterial Strain |
|---|---|
| Gram-Positive | Staphylococcus aureus |
| Gram-Positive | Bacillus subtilis |
| Gram-Negative | Escherichia coli |
| Gram-Negative | Pseudomonas aeruginosa |
| Gram-Negative | Klebsiella pneumoniae |
Investigations into N-(pyridinylmethyl)naphthalen-1-amines have revealed activity against certain human opportunistic pathogenic fungi. nih.gov Studies have shown that these compounds can be effective against yeasts, hialohyphomycetes, and dermatophytes, with reported Minimum Inhibitory Concentration (MIC) values in the range of 25–32 μg/mL. nih.gov
However, research also indicates that the specific placement of the nitrogen atom within the pyridine ring significantly influences the antifungal efficacy. nih.gov While isomers with the nitrogen in the α- (pyridin-2-yl) or β- (pyridin-3-yl) position demonstrated activity, the specific isomer this compound, which contains the γ-pyridine moiety, was found to be inactive in the same assays. nih.gov
Antifungal Activity of N-(pyridinylmethyl)naphthalen-1-amine Isomers
| Compound Isomer | General Activity against Pathogenic Fungi | Reported MIC Range (for active isomers) |
|---|---|---|
| α-isomer (pyridin-2-ylmethyl) | Active | 25–32 μg/mL |
| β-isomer (pyridin-3-ylmethyl) | Active | 25–32 μg/mL |
| γ-isomer (pyridin-4-ylmethyl) | Inactive | N/A |
The search for new treatments for tuberculosis has led to the investigation of various heterocyclic compounds, including those containing pyridine and naphthalene structures. nih.govresearchgate.net Related classes of compounds, such as substituted pyridylmethyl amines, have been synthesized and evaluated for their activity against Mycobacterium tuberculosis. researchgate.net Several of these compounds have shown promising results, exhibiting MIC values as low as 1.56 µg/mL against both avirulent and virulent strains of the bacterium. researchgate.net Furthermore, some of these potent compounds were also active against clinical isolates of multidrug-resistant tuberculosis (MDR-TB). researchgate.net This line of research suggests that the structural motifs present in this compound are relevant for the development of new antitubercular agents. nih.gov
Antioxidant Activity Studies
A primary and widely used method for determining antioxidant capacity is the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging assay. nih.govrsc.orgmdpi.com This spectrophotometric test is straightforward, rapid, and reproducible. mdpi.com It is based on the principle that an antioxidant compound will donate a hydrogen atom or an electron to the stable DPPH radical. nih.gov
The DPPH radical has a deep violet color in solution, with a characteristic strong absorption at approximately 517 nm. nih.govmdpi.com When an antioxidant is introduced and neutralizes the radical, the DPPH is reduced to the pale yellow-colored diphenylpicrylhydrazine. mdpi.com This color change leads to a decrease in absorbance at 517 nm, which can be measured to quantify the scavenging activity of the test compound. rsc.orgmdpi.com The results are typically expressed as the percentage of radical inhibition or as an IC50 value, which represents the concentration of the antioxidant required to scavenge 50% of the DPPH radicals. researchgate.net
Principle of the DPPH Radical Scavenging Assay
| Step | Description | Observation |
|---|---|---|
| 1. Preparation | A solution of the stable free radical DPPH is prepared. | Deep violet color. |
| 2. Reaction | The test compound (potential antioxidant) is added to the DPPH solution. | If the compound is an antioxidant, it donates a hydrogen/electron to DPPH. |
| 3. Measurement | The reduction of the DPPH radical is monitored by measuring the decrease in absorbance at ~517 nm. | The violet color fades to a pale yellow. |
| 4. Quantification | The scavenging activity is calculated based on the change in absorbance. | Results are often reported as % inhibition or IC50 value. |
Oxidative Stress Modulation
Direct experimental studies evaluating the oxidative stress modulation capabilities of this compound are not extensively documented. However, the broader class of compounds containing naphthalen-1-amine and pyridine scaffolds has been a subject of antioxidant research. For instance, novel synthesized derivatives of N-((3-(substituted phenyl)-1-phenyl-1H-pyrazol-4-yl)methylene) naphthalen-1-amines have been evaluated for their antioxidant potential. derpharmachemica.comresearchgate.net In these studies, several analogues demonstrated good to potent antioxidant effects when compared against standard agents like Ascorbic acid. derpharmachemica.com One particularly potent derivative showed an IC50 value of 0.06289 µmol/ml in an in-vitro antioxidant assay. researchgate.net The mechanism for antioxidant activity in related compounds is often attributed to their ability to scavenge free radicals. nih.gov These findings suggest that the naphthalen-1-amine scaffold could contribute to antioxidant activity, although specific testing of this compound is required to confirm this potential.
Anticancer Research Focus
The anticancer potential of molecules containing naphthalene and pyridine rings has been an active area of investigation. Research into structurally similar compounds provides insight into the possible mechanisms by which this compound might exert anticancer effects.
Compounds structurally related to this compound have demonstrated significant antiproliferative activity. A study focusing on N-methyl-N-phenylnaphthalen-1-amines, which are close structural analogs, identified potent growth inhibition activity. nih.gov One of the most active compounds in this series, (1-(Dimethylamino)naphthalen-4-yl)(4-(dimethylamino)phenyl)methanone, was highly active in a growth inhibition assay against the T47D breast cancer cell line. nih.gov Similarly, other research has explored the antiproliferative effects of various pyridine derivatives against a panel of 60 human cancer cell lines, with some compounds showing broad-spectrum activity. nih.gov The inclusion of a naphthalen-1-ylmethyl group in other heterocyclic structures has also been a strategy in the development of potential antineoplastic agents. arabjchem.orgresearchgate.net
Table 1: Growth Inhibition Activity of a Naphthalen-1-amine Analog
| Compound | Cell Line | GI50 (nM) |
| (1-(Dimethylamino)naphthalen-4-yl)(4-(dimethylamino)phenyl)methanone | T47D (Breast Cancer) | 34 |
Data sourced from Bioorganic & Medicinal Chemistry Letters. nih.gov
A key mechanism for anticancer agents is the induction of programmed cell death, or apoptosis. Research has identified a group of N-methyl-N-phenylnaphthalen-1-amines as potent inducers of apoptosis through a cell- and caspase-based high-throughput screening assay. nih.gov The activation of caspases, a family of proteases crucial for initiating and executing apoptosis, is a hallmark of this process. nih.gov
One of the lead compounds from the naphthalen-1-amine series demonstrated the ability to arrest HCT116 colon cancer cells in the G(2)/M phase of the cell cycle, which was followed by the induction of apoptosis. nih.govresearchgate.net This suggests that compounds with this scaffold can interfere with cell division and trigger the apoptotic cascade. The potency of these analogs was significant, with EC50 values in the nanomolar range across several cancer cell lines. nih.gov
Table 2: Apoptosis Induction EC50 Values for a Naphthalen-1-amine Analog
| Compound | T47D Cells (nM) | HCT116 Cells (nM) | SNU398 Cells (nM) |
| (1-(Dimethylamino)naphthalen-4-yl)(4-(dimethylamino)phenyl)methanone | 37 | 49 | 44 |
EC50 values represent the concentration required to induce a half-maximal response in a caspase-based apoptosis assay. Data sourced from Bioorganic & Medicinal Chemistry Letters. nih.gov
The alteration of cellular metabolism is a recognized hallmark of cancer, with many cancer cells relying on aerobic glycolysis for energy production—a phenomenon known as the Warburg effect. nih.gov While there is no direct evidence linking this compound to this pathway, related naphthalene structures have been shown to influence cancer cell metabolism.
A study on a series of naphthalene-1,4-dione analogues identified a lead compound that alters cellular glucose metabolism and increases the cellular oxygen consumption rate. nih.gov This activity suggests a disruption of the Warburg effect, forcing cancer cells away from glycolysis and towards oxidative phosphorylation. nih.gov This finding indicates that the naphthalene scaffold has the potential to be incorporated into molecules that target the metabolic vulnerabilities of cancer cells, though this specific activity has not been confirmed for this compound. The non-steroidal anti-inflammatory drug (NSAID) indomethacin (B1671933) has also been shown to alter the polyamine metabolism in non-small cell lung cancer cells, highlighting another potential route through which cancer metabolism can be targeted. nih.govfrontiersin.org
Anti-inflammatory Activity Investigations
Naphthalene and pyridine derivatives are prevalent in compounds developed for their anti-inflammatory properties. ekb.egekb.eg Many non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting cyclooxygenase (COX) enzymes. mdpi.comnih.gov
The cyclooxygenase (COX) enzymes, COX-1 and COX-2, are key to the inflammatory process, as they are responsible for the conversion of arachidonic acid into prostaglandins. mdpi.com The inhibition of these enzymes is a primary mechanism for many anti-inflammatory drugs. nih.gov
While specific COX inhibition data for this compound are not available, numerous studies have demonstrated that compounds containing naphthalene or pyridine moieties can act as COX inhibitors. ekb.egekb.eg For example, novel naphthalene-pyrimidine derivatives have been synthesized and shown to possess significant anti-inflammatory activity. ekb.egiajps.com Furthermore, research has been directed toward the specific synthesis of naphthalene-based compounds as potential COX inhibitors. semanticscholar.org The development of selective COX-2 inhibitors is a particular focus of research to minimize the gastrointestinal side effects associated with non-selective NSAIDs. aalto.fi Various heterocyclic compounds incorporating pyridine-like structures have been evaluated as selective COX-2 inhibitors, indicating the potential of this structural feature for anti-inflammatory drug design. mdpi.comaalto.fi These collective findings support the rationale for investigating this compound as a potential COX inhibitor.
Immunomodulatory Research Potential
Currently, publicly available scientific literature lacks specific studies investigating the direct immunomodulatory effects of this compound. While the broader class of compounds containing naphthalene or pyridine moieties may be explored for various biological activities, dedicated research into the specific immunomodulatory potential of this compound, including its effects on cytokine production and immune cell activation, has not been reported.
Cytokine Induction Studies (e.g., IFN-α)
Interferon-alpha (IFN-α) is a critical cytokine involved in the innate immune response, particularly in orchestrating antiviral defenses. nih.gov Cytokines like IFN-α are essential signaling proteins that mediate communication between cells of the immune system. nih.gov The induction of IFN-α is a key indicator of an immune response to pathogens. mdpi.com However, there is no specific research available that examines the capacity of this compound to induce IFN-α or other cytokines. The ability of certain treatments to increase IFN-β mRNA is sometimes linked to a concurrent rise in Interferon Regulatory Factor 1 (IRF-1) mRNA levels, but this has not been explored for the compound . nih.gov
Cell Surface Marker Upregulation (e.g., CD69)
CD69 is a well-established early marker of lymphocyte activation. nih.gov Its expression is rapidly induced on the surface of T cells following stimulation, signifying the initiation of an immune response. nih.govnih.gov Upregulation of CD69 is a key metric used in activation-induced marker (AIM) assays to identify antigen-specific T cells. nih.gov Despite the importance of CD69 as a marker of immune cell activation, no studies have been published that assess the effect of this compound on CD69 expression on lymphocytes or other immune cells.
Antiviral Activity Research (e.g., Against Viral Proteases like SARS-CoV-2 Mpro)
While direct antiviral studies on this compound are not specified in the reviewed literature, significant research has focused on structurally related compounds, particularly those with naphthalene and pyridine scaffolds, as potential antiviral agents. A primary target in this area of research has been the main protease (Mpro, also known as 3CL protease) of SARS-CoV-2, the virus responsible for COVID-19. nih.govscienceopen.com
The SARS-CoV-2 Mpro is a cysteine protease essential for the viral life cycle. nih.govscienceopen.com It cleaves viral polyproteins into functional non-structural proteins required for viral replication. nih.gov Because it is highly conserved across coronaviruses and has no close human homolog, Mpro is considered an attractive target for antiviral drug development. researchgate.netresearchgate.net
Numerous studies have explored various small molecules as Mpro inhibitors. researchgate.net For instance, research into peptidomimetic inhibitors has yielded compounds with potent Mpro inhibitory activity. nih.gov In one study, a series of 32 newly synthesized Mpro inhibitors demonstrated 50% inhibitory concentration (IC50) values ranging from 7.6 to 748.5 nM. nih.gov Naphthalene-based compounds have also been specifically investigated as inhibitors of another SARS-CoV-2 protease, the papain-like protease (PLpro), which is also crucial for viral replication and immune evasion. nih.gov The exploration of these related compounds underscores the scientific interest in scaffolds containing naphthalene and heterocyclic rings for targeting viral proteases.
The table below summarizes the activity of several example inhibitors against SARS-CoV-2 proteases to illustrate the research context for compounds of this class.
| Compound/Inhibitor Class | Target Protease | Reported Activity | Reference |
| Peptidomimetic Inhibitors | SARS-CoV-2 Mpro | IC50 values ranging from 7.6 to 748.5 nM | nih.gov |
| Ebselen | SARS-CoV-2 Mpro | IC50 of 0.67 μM | researchgate.net |
| Inhibitor 13b (Ketoamide) | SARS-CoV-2 Mpro | IC50 of 0.67 μM | researchgate.net |
| N3 (Michael Acceptor) | SARS-CoV-2 Mpro | Time-dependent inhibition | researchgate.netrsc.org |
| Naphthalene-based Inhibitors | SARS-CoV-2 PLpro | Shown to be effective at halting PLpro activity | nih.gov |
Neuroprotective Activity Studies
There is a lack of published research investigating the potential neuroprotective activities of this compound. Consequently, no data are available regarding its effects on neuronal health, its potential to mitigate neuroinflammation, or its activity in models of neurodegenerative diseases.
Elucidation of Molecular Mechanisms of Action
Given the absence of direct biological studies on this compound, its molecular mechanisms of action have not been elucidated. However, based on extensive research into structurally similar compounds, potential mechanisms can be hypothesized, particularly in the context of antiviral activity.
Identification of Specific Molecular Targets (Enzymes, Receptors, Nucleic Acids)
The most probable molecular targets for compounds containing naphthalene and pyridine moieties, should they possess antiviral properties, are viral enzymes critical for replication. scienceopen.comnih.gov Specifically, viral proteases like the SARS-CoV-2 main protease (Mpro) and papain-like protease (PLpro) are prominent targets. nih.govscienceopen.com
The mechanism of inhibition for many small molecules targeting SARS-CoV-2 Mpro involves binding to the enzyme's active site. rsc.org For example, the crystal structure of Mpro in complex with the inhibitor MG-101 revealed a covalent bond formed between the inhibitor and the active site Cys145 residue. scienceopen.com This action blocks the substrate-binding site, thereby preventing the protease from cleaving the viral polyproteins and halting viral replication. scienceopen.com The interaction often involves the inhibitor fitting into specific pockets (e.g., S1, S2) of the protease's active site. researchgate.net The aromatic nature of the naphthalene and pyridine rings could potentially facilitate binding through π-π stacking interactions within the target's active site, a phenomenon observed in the crystal structure of related compounds. nih.gov
Analysis of Ligand-Target Binding Modes and Key Interactions (e.g., Hydrogen Bonds, Hydrophobic Contacts, π-π Stacking)
The binding of this compound to its biological targets is governed by a combination of non-covalent interactions, which are crucial for its activity. While detailed crystallographic data for this specific compound in complex with a protein target are not widely available, analysis of related structures and molecular docking studies provide significant insights into its potential binding modes. The key interactions are driven by the distinct chemical properties of its naphthalene and pyridine moieties.
Hydrogen Bonds: The amine linker and the nitrogen atom in the pyridine ring are potential sites for hydrogen bonding. The secondary amine can act as a hydrogen bond donor, while the pyridine nitrogen can act as a hydrogen bond acceptor. These interactions are highly directional and contribute significantly to the specificity of ligand-target binding. For instance, in molecular docking simulations of similar naphthalene derivatives with target proteins, hydrogen bonds are frequently observed with amino acid residues in the binding pocket. mdpi.comresearchgate.net
π-π Stacking: Both the naphthalene and pyridine rings are aromatic systems capable of engaging in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan. nih.govnih.gov Crystal structure analyses of related compounds, such as 4-(naphthalen-1-yl)pyridine (B2796989) and N,N′-bis[(pyridin-4-yl)methyl]naphthalene diimide, confirm the prevalence of such interactions. nih.govnih.gov In these structures, the pyridine rings engage in π-π stacking with centroid-to-centroid distances measured between 3.7 Å and 3.9 Å. nih.govnih.gov These stacking interactions can occur in either a parallel-displaced or T-shaped (edge-to-face) conformation and are fundamental to the stabilization of the ligand within the binding pocket.
Additionally, weaker interactions such as C—H⋯π contacts, where a C-H bond from the ligand interacts with the π-system of an aromatic residue, have also been observed in related crystal structures and contribute to the stability of the complex. nih.gov Reverse molecular docking studies of a similar compound, N-(naphthalen-1-yl) phenazine-1-carboxamide (B1678076), showed that it could bind to target proteins through a combination of van der Waals forces, electrostatic forces, and hydrogen bonding. mdpi.com
Table 1: Potential Ligand-Target Interactions for this compound
| Interaction Type | Moiety Involved | Potential Interacting Residues | Reference |
| Hydrogen Bond (Donor) | Amine Linker (N-H) | Asp, Glu, Ser, Thr (side chain carbonyls) | mdpi.com |
| Hydrogen Bond (Acceptor) | Pyridine Ring (N) | Gln, Asn, Ser, Thr (side chain amides/hydroxyls) | mdpi.com |
| Hydrophobic Contacts | Naphthalene Ring | Ala, Val, Leu, Ile, Met, Phe | mdpi.com |
| π-π Stacking | Naphthalene & Pyridine Rings | Phe, Tyr, Trp | nih.govnih.gov |
| C—H⋯π Contacts | Aliphatic/Aromatic C-H | Phe, Tyr, Trp | nih.gov |
| Electrostatic/van der Waals | Entire Molecule | Various polar and nonpolar residues | mdpi.com |
Perturbation of Biological Pathways (e.g., Autophagy Pathways)
While specific studies detailing the effect of this compound on autophagy pathways are limited, research on structurally related naphthalene derivatives demonstrates their capacity to modulate various critical cellular signaling cascades. These compounds often perturb pathways involved in cell growth, proliferation, and death.
For example, certain N-phenyl-4-(1H-pyrrol-3-yl)pyrimidin-2-amine derivatives have been shown to induce apoptosis. nih.gov Cellular mechanistic studies revealed that these compounds function by reducing the level of phosphorylated eukaryotic translation initiation factor 4E (eIF4E) and down-regulating the anti-apoptotic protein myeloid cell leukemia 1 (Mcl-1). nih.gov This demonstrates a clear perturbation of the apoptosis signaling pathway.
In other contexts, the fungicidal compound N-(naphthalen-1-yl) phenazine-1-carboxamide was found to disrupt multiple metabolic pathways in Rhizoctonia solani. mdpi.com Transcriptome analysis and biochemical assays showed that the compound significantly affected steroid biosynthesis, cell wall glucan metabolism, and cell membrane synthesis. mdpi.com This highlights the ability of the naphthalen-1-amine scaffold to interfere with fundamental cellular processes beyond a single target.
Although not involving a naphthalene derivative, studies on other nitrogen-containing heterocyclic compounds have shown direct modulation of autophagy. For instance, N-Adamantyl-4-methylthiazol-2-amine was found to suppress glutamate-induced autophagic cell death in cortical neurons by activating the PI3K/Akt/mTOR signaling pathway, a central regulator of autophagy. bmbreports.org This provides a potential mechanism by which compounds like this compound could, in principle, influence autophagic processes.
Cellular and Biochemical Assay Development and Application
The biological activity of this compound and its analogs is characterized using a suite of cellular and biochemical assays designed to measure functional outcomes, target binding, and inhibition kinetics.
Functional Cell-Based Assays
Functional cell-based assays are essential for determining the effect of a compound on cellular phenotypes such as proliferation, viability, and apoptosis. For compounds structurally related to this compound, anti-proliferative and cytotoxic activities are commonly evaluated against panels of human cancer cell lines.
A prominent example is the use of a cell- and caspase-based high-throughput screening (HTS) assay to identify potent inducers of apoptosis. researchgate.net In such assays, cell lines like T47D (breast cancer), HCT116 (colon cancer), and SNU398 (hepatocellular carcinoma) are treated with the compound, and apoptosis is measured via caspase activation. researchgate.net Similarly, growth inhibition assays are used to determine the concentration at which the compound inhibits cell growth by 50% (GI50). For a related N-methyl-N-phenylnaphthalen-1-amine, a potent GI50 value of 34 nM was recorded in T47D cells. researchgate.net
Table 2: Examples of Functional Cell-Based Assays for Naphthalene Derivatives
| Assay Type | Purpose | Cell Lines Used | Measured Parameter | Reference |
| Anti-proliferative Assay | To measure inhibition of cell growth | DU145 (prostate), MDA-MB-B231 (breast), SKOV3 (ovarian) | GI50 / IC50 | researchgate.net |
| Apoptosis Induction Assay | To measure the induction of programmed cell death | T47D (breast), HCT116 (colon), SNU398 (liver) | EC50 (caspase activation) | researchgate.net |
| Cell Cycle Analysis | To determine the effect on cell cycle progression | HCT116 (colon) | % of cells in G1, S, G2/M phases | researchgate.net |
Biochemical Binding and Inhibition Assays
Biochemical assays are employed to quantify the direct interaction between a compound and its purified molecular target, such as a protein or enzyme, in a cell-free system. These assays are crucial for determining binding affinity (Kd) and inhibitory potency (IC50 or Ki).
For naphthalene-based inhibitors of protein-protein interactions (PPIs), techniques like Fluorescence Polarization (FP) and Time-Resolved Fluorescence Energy Transfer (TR-FRET) are frequently used. nih.gov In a study on naphthalene derivatives targeting the Keap1-Nrf2 PPI, both FP and TR-FRET assays were used to measure the displacement of a fluorescently labeled ligand from the target protein, yielding IC50 values in the nanomolar range. nih.gov
Enzyme inhibition assays are also common. For instance, the inhibitory effect of a compound on a specific kinase can be determined by measuring the reduction in enzyme activity. Similarly, the impact of N-(naphthalen-1-yl) phenazine-1-carboxamide on the ATPase activity in R. solani was quantified to confirm its mechanism of action. mdpi.com
Table 3: Examples of Biochemical Assays for Naphthalene Derivatives
| Assay Technique | Purpose | Target Type | Measured Parameter | Reference |
| Fluorescence Polarization (FP) | Quantify inhibition of protein-protein interaction | PPI (e.g., Keap1-Nrf2) | IC50 | nih.gov |
| TR-FRET | Quantify inhibition of protein-protein interaction | PPI (e.g., Keap1-Nrf2) | IC50 | nih.gov |
| Enzyme Activity Assay | Measure inhibition of enzyme function | Enzymes (e.g., ATPase) | % Inhibition, IC50 | mdpi.com |
Biophysical Techniques for Ligand-Protein Interactions (e.g., Chemical Shift Perturbation NMR)
Biophysical techniques provide detailed, atomic-level information about the interaction between a ligand and its target protein. Nuclear Magnetic Resonance (NMR) spectroscopy is a uniquely powerful tool for this purpose, as it can characterize interactions in solution, even those that are weak and transient. nih.govresearchgate.net
Chemical Shift Perturbation (CSP) is a widely used NMR method to map the binding site of a small molecule on a protein. researchgate.net The experiment involves acquiring a 2D NMR spectrum (typically a ¹H-¹⁵N HSQC) of an isotope-labeled protein in the absence and presence of the ligand. The chemical environment of each nucleus in the protein is highly sensitive to its structure. Upon ligand binding, the chemical shifts of the nuclei at the binding interface are perturbed, while those distant from the binding site remain unaffected. researchgate.net
By monitoring these changes, researchers can:
Identify the specific amino acid residues involved in the interaction.
Map the ligand-binding site onto the 3D structure of the protein.
Determine the dissociation constant (Kd) of the interaction by titrating the ligand and fitting the chemical shift changes to a binding isotherm.
This technique is invaluable for validating hits from screening campaigns, guiding structure-activity relationship (SAR) studies, and providing structural insights for rational drug design. nih.gov
Applications in Materials Science and Environmental Chemistry
Corrosion Inhibition Properties on Metal Substrates
The efficacy of organic molecules as corrosion inhibitors is largely dependent on their ability to adsorb onto a metal surface, forming a protective barrier against corrosive agents. While direct studies on N-(pyridin-4-ylmethyl)naphthalen-1-amine are limited, extensive research on the closely related Schiff base, N-(naphthalen-1-yl)-1-(4-pyridinyl)methanimine , provides significant insight into the potential corrosion inhibition properties. This analogous compound has been shown to be a highly effective inhibitor for the corrosion of mild steel in acidic environments, such as 1 M hydrochloric acid (HCl). biointerfaceresearch.comresearchgate.net
The inhibitive action is attributed to the presence of heteroatoms (nitrogen), aromatic rings (naphthalene and pyridine), and the imine group (C=N), which serve as active centers for adsorption onto the metal surface. researchgate.net The this compound molecule possesses similar key features—notably the nitrogen atoms and aromatic systems—which are crucial for forming a stable, protective film on the metal. The process involves the interaction of the lone pair electrons of the nitrogen atoms and the π-electrons of the aromatic rings with the vacant d-orbitals of iron atoms on the steel surface. biointerfaceresearch.com
Research on the analogous Schiff base demonstrates that its inhibition efficiency increases with higher concentrations. biointerfaceresearch.com This is due to greater surface coverage by the inhibitor molecules, which effectively blocks the active corrosion sites.
To understand the mechanism of interaction between an inhibitor and a metal surface, adsorption isotherms are used. These models provide a mathematical description of the distribution of the adsorbate species (the inhibitor) between the liquid phase and the metal surface. For N-(naphthalen-1-yl)-1-(4-pyridinyl)methanimine, studies have shown that its adsorption behavior on a mild steel surface in a 1 M HCl solution is well-described by the Langmuir adsorption isotherm. biointerfaceresearch.comresearchgate.net
The Langmuir model assumes that the adsorption is a monolayer process, occurring at specific, homogeneous sites on the metal surface, with no interaction between the adsorbed molecules. biointerfaceresearch.com This adherence to the Langmuir model suggests that the inhibitor molecules form a uniform, single-molecule-thick protective layer on the steel.
The degree of surface coverage (θ) is a key parameter in these studies, and it increases with the concentration of the inhibitor. The following table presents data on the inhibition efficiency and surface coverage for N-(naphthalen-1-yl)-1-(4-pyridinyl)methanimine on mild steel in 1 M HCl after a 5-hour immersion period at 303 K.
| Inhibitor Concentration (M) | Inhibition Efficiency (%) | Surface Coverage (θ) |
|---|---|---|
| 0.001 | 70.1 | 0.701 |
| 0.002 | 75.3 | 0.753 |
| 0.003 | 80.5 | 0.805 |
| 0.004 | 85.2 | 0.852 |
| 0.005 | 90.4 | 0.904 |
Thermodynamic parameters such as the standard free energy of adsorption (ΔG°ads), enthalpy of adsorption (ΔH°ads), and entropy of adsorption (ΔS°ads) are crucial for determining the nature and spontaneity of the adsorption process. These values help to distinguish between physical adsorption (physisorption) and chemical adsorption (chemisorption).
Generally, ΔG°ads values around -20 kJ/mol or less negative are indicative of physisorption, which involves electrostatic interactions between the inhibitor and the metal. Values of -40 kJ/mol or more negative suggest chemisorption, involving the formation of coordinate bonds through charge sharing or transfer from the inhibitor to the metal surface. kau.edu.sa
For the analogous inhibitor N-(naphthalen-1-yl)-1-(4-pyridinyl)methanimine, the effect of temperature on corrosion inhibition has been studied between 303 K and 333 K. researchgate.net It was observed that inhibition efficiency increases with temperature up to 313 K, suggesting a degree of chemical interaction, but decreases at higher temperatures (323 K and 333 K). researchgate.net This complex behavior suggests that the adsorption mechanism may involve both physisorption and chemisorption. The initial increase in efficiency with temperature often points towards chemisorption, while the subsequent decrease can be due to the desorption of the inhibitor from the metal surface at higher thermal energies.
The following table summarizes the thermodynamic parameters calculated for the adsorption of a different, but structurally relevant, aromatic amine inhibitor on metal, illustrating the typical values obtained in such studies.
| Thermodynamic Parameter | Typical Value (kJ/mol) | Indication |
|---|---|---|
| ΔG°ads (Standard Free Energy of Adsorption) | -30 to -35 | Spontaneous adsorption process; mixed physisorption and chemisorption. |
| ΔH°ads (Standard Enthalpy of Adsorption) | -15 to -25 | Exothermic adsorption process. |
| ΔS°ads (Standard Entropy of Adsorption) | Positive | Increase in disorder, often due to the displacement of water molecules from the metal surface. |
Scanning Electron Microscopy (SEM) is a powerful technique used to visualize the surface of a material at a microscopic level. In corrosion studies, SEM is employed to compare the surface morphology of a metal sample exposed to a corrosive environment with and without an inhibitor.
Studies on mild steel coupons immersed in 1 M HCl show a severely damaged and pitted surface, characteristic of significant acid corrosion. biointerfaceresearch.comresearchgate.net In contrast, the surface of mild steel coupons immersed in the same acidic solution containing N-(naphthalen-1-yl)-1-(4-pyridinyl)methanimine is observed to be much smoother and largely free from corrosion damage. biointerfaceresearch.comresearchgate.net This provides direct visual evidence of the formation of a protective film by the inhibitor molecules, which adheres to the metal surface and shields it from the aggressive acidic environment.
Potential as Ligands in Coordination Chemistry
This compound possesses excellent potential as a ligand in coordination chemistry. Its structure contains two key coordination sites: the nitrogen atom of the pyridine (B92270) ring and the nitrogen atom of the secondary amine group. This makes it a potential bidentate ligand, capable of forming stable chelate rings with metal ions.
The pyridine moiety is a well-known coordinating group in countless metal complexes. jscimedcentral.com The nitrogen atom in the pyridine ring is sp²-hybridized and has a lone pair of electrons available for donation to a metal center. Similarly, the secondary amine nitrogen is sp³-hybridized and also has a lone pair, allowing it to act as a Lewis base.
The potential is highlighted by research on analogous molecules. For instance, N,N′-bis[(pyridin-4-yl)methyl]naphthalene diimide has been successfully used as a semi-rigid ditopic ligand to synthesize one-dimensional coordination polymers with various metal ions like Zn(II), Mn(II), Co(II), and Cd(II). nih.gov In these structures, the pyridine groups coordinate to the metal centers, bridging them to form extended polymeric chains. nih.govresearchgate.net Another related compound, N-((4-Pyridyl)Methyl)-1,8-Naphthalimide , has also been investigated for the formation of coordination compounds with divalent metal halides, demonstrating the robust coordinating ability of the (pyridin-4-yl)methyl fragment. researchgate.net The flexibility of the methylene (B1212753) (-CH₂-) linker in this compound allows the two nitrogen donor atoms to arrange themselves around a metal ion to form a stable five- or six-membered chelate ring, a favored conformation in coordination chemistry.
Role in Other Advanced Material Development
The combination of the photophysically active naphthalene (B1677914) unit and the versatile pyridine ring suggests that this compound could serve as a valuable building block for advanced functional materials.
The naphthalene group is a well-known fluorophore, and its derivatives are often fluorescent. This property is central to the development of chemical sensors, organic light-emitting diodes (OLEDs), and bio-imaging agents. Coordination compounds formed from ligands containing naphthalene moieties, such as N-((4-Pyridyl)Methyl)-1,8-Naphthalimide, have been shown to exhibit solid-state fluorescence. researchgate.net The emission properties of such materials can be tuned by changing the metal ion or other components of the complex, opening pathways for creating materials with specific optical properties.
Furthermore, the ability of the pyridine group to participate in the self-assembly of larger structures, such as coordination polymers and metal-organic frameworks (MOFs), is a key area of materials science. nih.gov By forming coordination polymers, as seen with the related naphthalene diimide ligand, it is possible to create materials with tailored porosity, catalytic activity, or magnetic properties. The bifunctional nature of this compound (with its fluorescent naphthalene part and coordinating pyridine-amine part) makes it a candidate for creating multifunctional materials where, for example, a fluorescent response could be triggered by the binding of a specific guest molecule within a porous framework.
Future Perspectives and Emerging Research Directions for N Pyridin 4 Ylmethyl Naphthalen 1 Amine
Integration of Omics Technologies in Mechanistic Studies
A significant future direction lies in the comprehensive application of "omics" technologies to elucidate the detailed molecular mechanisms of N-(pyridin-4-ylmethyl)naphthalen-1-amine. nih.gov These high-throughput methods allow for a holistic view of the biological system, moving beyond a single target to a network-level understanding. nih.govnih.gov
Genomics and Transcriptomics: Sequencing-based approaches can identify genetic biomarkers that predict a patient's response to the compound. nih.gov RNA-seq, for instance, can reveal global changes in gene expression in response to treatment, highlighting the pathways modulated by this compound. frontiersin.org This could uncover novel mechanisms of action or off-target effects.
Proteomics and Metabolomics: Mass spectrometry-based proteomics can identify the protein interaction partners of this compound, providing direct clues to its mode of action. nih.govnih.gov Furthermore, profiling post-translational modifications can offer insights into the downstream signaling events it triggers. nih.gov Metabolomics, the study of small molecules, can reveal alterations in cellular metabolism, which is often dysregulated in diseases like cancer.
By integrating these multi-omics datasets, researchers can construct a comprehensive picture of the compound's biological effects, paving the way for more informed drug development and personalized medicine applications. mdpi.com
Development of Targeted Delivery Systems
To enhance the efficacy and minimize potential side effects of this compound, the development of targeted delivery systems is a critical area of future research. These systems aim to deliver the drug specifically to the diseased cells or tissues, increasing its local concentration and reducing systemic exposure.
Nanoparticle-based carriers: Encapsulating this compound within nanoparticles, such as liposomes or polymeric nanoparticles, can improve its solubility, stability, and pharmacokinetic profile. These nanoparticles can be further functionalized with targeting ligands (e.g., antibodies, peptides) that recognize specific receptors overexpressed on cancer cells, for example.
Prodrug strategies: Another approach involves modifying the structure of this compound to create an inactive prodrug. This prodrug would be designed to be activated by specific enzymes or conditions present in the target tissue, thereby releasing the active compound at the desired site.
These targeted delivery strategies hold the potential to significantly improve the therapeutic index of this compound, making it a more effective and safer therapeutic agent.
Exploration of Novel Therapeutic Applications
While initial research may focus on a specific disease, the unique chemical structure of this compound, which combines a naphthalene (B1677914) moiety with a pyridine (B92270) ring, suggests the potential for a broader range of therapeutic applications. nih.govdrugbank.comnih.gov
Anticancer Potential: Many compounds with similar heterocyclic structures have demonstrated potent anticancer activities. nih.govnih.govresearchgate.net Future research should involve screening this compound and its derivatives against a wide panel of cancer cell lines to identify new therapeutic opportunities. Mechanistic studies could explore its effects on key cancer-related processes such as cell cycle progression, apoptosis, and metastasis.
Neurodegenerative Diseases: The blood-brain barrier penetration of this compound and its potential to modulate neurological pathways could be investigated for applications in neurodegenerative diseases like Alzheimer's or Parkinson's disease. nih.gov
Infectious Diseases: The structural motifs present in this compound are also found in compounds with antimicrobial and antiparasitic properties. nih.govresearchgate.net Screening against a variety of pathogens, including drug-resistant strains, could reveal novel anti-infective applications.
A systematic exploration of its activity in various disease models will be crucial for uncovering the full therapeutic landscape of this compound.
Advanced Computational and Machine Learning Approaches for Design and Prediction
The integration of advanced computational and machine learning (ML) methods is set to revolutionize the design and optimization of this compound derivatives. nih.gov These in silico tools can significantly accelerate the drug discovery process by predicting the properties and activities of novel compounds before they are synthesized.
Quantitative Structure-Activity Relationship (QSAR): By developing QSAR models, researchers can establish mathematical relationships between the chemical structure of this compound derivatives and their biological activity. rsc.org This allows for the rational design of new analogs with improved potency and selectivity.
Molecular Docking and Dynamics Simulations: These techniques can be used to predict how this compound and its derivatives bind to their biological targets at the atomic level. nih.gov This information is invaluable for understanding the mechanism of action and for designing modifications that enhance binding affinity.
Machine Learning for Property Prediction: ML algorithms can be trained on large datasets of chemical compounds to predict various properties, including ADME (absorption, distribution, metabolism, and excretion) and toxicity profiles. rsc.org This can help to prioritize the synthesis of compounds with favorable drug-like properties.
The synergy between computational modeling and experimental validation will be instrumental in efficiently navigating the chemical space and identifying optimized drug candidates.
Collaborative Research Opportunities in Academia and Industry
The multifaceted nature of drug discovery and development necessitates strong collaborations between academic research institutions and the pharmaceutical industry to translate basic scientific findings into clinical applications.
Academia-Industry Partnerships: Academic labs can contribute their expertise in basic research, target identification, and mechanistic studies, while pharmaceutical companies can provide resources for high-throughput screening, medicinal chemistry optimization, preclinical and clinical development.
Open Innovation Models: Sharing data and research tools through open innovation platforms can foster a more collaborative research environment and accelerate progress. This can involve the creation of public-private partnerships and consortia focused on specific diseases or therapeutic areas.
Interdisciplinary Collaborations: The successful development of this compound will require the integration of knowledge from various disciplines, including chemistry, biology, pharmacology, computational science, and medicine. Fostering interdisciplinary research teams will be crucial for tackling the complex challenges of drug development.
By leveraging the complementary strengths of academia and industry, and by fostering a collaborative and interdisciplinary research ecosystem, the full therapeutic potential of this compound can be realized.
Q & A
Q. What are the optimal synthetic routes for N-(pyridin-4-ylmethyl)naphthalen-1-amine, and how can reaction conditions be tailored to improve yield?
Methodological Answer: The synthesis typically involves palladium-catalyzed C–H activation or nucleophilic substitution. For example, coupling 1-chloromethylnaphthalene with pyridin-4-ylmethanamine using Pd(OAc)₂ as a catalyst and XPhos as a ligand in DMF at 100°C under inert atmosphere achieves moderate yields (~60%) . Base selection (e.g., Cs₂CO₃) and solvent polarity (DMF vs. toluene) critically influence reaction efficiency. Monitoring via TLC and optimizing stoichiometry of the amine precursor (1.5–2.0 equiv) can mitigate side reactions .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer: 1H/13C NMR and HRMS are primary tools. Key NMR signals include aromatic protons in the naphthalene ring (δ 7.4–8.3 ppm) and pyridylmethyl CH₂ (δ ~4.5 ppm). In DMSO-d₆, exchange broadening of the NH proton may occur, requiring variable-temperature NMR for resolution . HRMS (ESI+) should confirm the molecular ion [M+H]+ with <2 ppm deviation. IR spectroscopy identifies secondary amine stretches (~3300 cm⁻¹) and aromatic C=C bonds (~1600 cm⁻¹) .
Q. How can functional group reactivity guide derivatization of this compound?
Methodological Answer: The secondary amine is amenable to alkylation (e.g., methyl iodide in THF with NaH) or acylation (acetyl chloride in CH₂Cl₂). The pyridine ring can undergo electrophilic substitution (e.g., nitration at C3 using HNO₃/H₂SO₄). Protect the amine with Boc groups before pyridine modification to prevent side reactions .
Q. What purification strategies are recommended for isolating this compound?
Methodological Answer: Column chromatography (silica gel, 5% MeOH in CH₂Cl₂) effectively separates the product from unreacted naphthalene precursors. Recrystallization from ethanol/water (7:3 v/v) improves purity (>98%) . For air-sensitive intermediates, use Schlenk techniques and degassed solvents .
Q. How should stability studies be designed to assess storage conditions?
Methodological Answer: Store the compound at –20°C under argon in amber vials to prevent photodegradation. Accelerated stability testing (40°C/75% RH for 4 weeks) with HPLC monitoring (C18 column, acetonitrile/water gradient) quantifies decomposition products. Amide byproducts from hydrolysis may form under acidic conditions (pH <5) .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the molecular structure of this compound?
Methodological Answer: Grow single crystals via vapor diffusion (hexane into CH₂Cl₂ solution). Collect data on a synchrotron source (λ = 0.7–1.0 Å) to enhance resolution. Refine using SHELXL: assign anisotropic displacement parameters, validate H-atom positions with HFIX commands, and analyze residual density maps for disorder . Compare bond lengths (C–N: ~1.45 Å) and torsion angles with DFT-optimized structures .
Q. What experimental approaches address contradictory data in reaction yields across studies?
Methodological Answer: Systematically vary catalysts (Pd vs. Cu), ligands (bidentate vs. monodentate), and solvent polarity. Use DoE (Design of Experiments) to identify critical factors. For example, replacing Pd(OAc)₂ with CuI in DMSO increases yields from 45% to 72% for analogous amines, likely due to improved oxidative addition kinetics .
Q. How can computational modeling predict binding interactions with kinase targets?
Methodological Answer: Perform molecular docking (AutoDock Vina) using the ATP-binding pocket of EGFR (PDB: 1M17). Parameterize the ligand with GAFF2 charges (AMBER) and solvate with TIP3P water. MD simulations (100 ns) assess stability of hydrogen bonds between the pyridine nitrogen and Lys721. Compare binding free energies (MM/PBSA) with experimental IC₅₀ values .
Q. What strategies optimize multi-step syntheses involving air-sensitive intermediates?
Methodological Answer: Use gloveboxes (<1 ppm O₂) for Pd-catalyzed steps. Quench reactive intermediates (e.g., Grignard reagents) in situ with trimethylsilyl chloride. Monitor oxygen-sensitive steps via inline FTIR (C=O stretches at ~1700 cm⁻¹). For large-scale reactions, employ flow chemistry with PTFE tubing to minimize air contact .
Q. How do solvent effects influence regioselectivity in derivatization reactions?
Methodological Answer: Polar aprotic solvents (DMF, DMSO) stabilize transition states in SNAr reactions, favoring substitution at electron-deficient pyridine positions. In contrast, nonpolar solvents (toluene) promote radical pathways. For example, DMF increases nitration at C3 (80% yield) vs. C2 (20%) in pyridine derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
